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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N,N-Bis(2-

hydroxyethyl)-2-aminoethanesulfonic acid (BES) as a buffering agent in mammalian cell culture

media. The protocols outlined below are designed to help researchers determine the optimal

BES concentration for various cell lines, ensuring stable pH, robust cell growth, and consistent

protein production.

Introduction to BES Buffer in Cell Culture
Maintaining a stable physiological pH is one of the most critical parameters for successful

mammalian cell culture. The optimal pH range for most human and animal cell lines is narrow,

typically between 7.2 and 7.4.[1] Deviations from this range, caused by the accumulation of

metabolic byproducts like lactic acid and CO₂, can significantly impact cellular functions,

including growth rates, metabolism, protein synthesis, and overall viability.[1][2]

While the bicarbonate-CO₂ buffering system is intrinsic to standard cell culture, its buffering

capacity is dependent on the CO₂ concentration in the incubator and can be unstable during

handling outside of this controlled environment. To enhance pH stability, synthetic, zwitterionic

"Good's" buffers are often added to the media. BES is a valuable buffering agent in this

category, notable for its pKa of ~7.1 at 37°C, which is well-suited for maintaining pH in the

physiological range.[3][4]
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Properties and Advantages of BES Buffer
BES offers several advantages as a supplemental buffer in cell culture media:

Optimal pKa: Its pKa is close to the physiological pH, providing strong buffering capacity

where it is most needed.[3][4]

CO₂ Independent: Unlike the bicarbonate system, BES provides stable pH control even

when cultures are handled outside of a CO₂ incubator.

Low Metal Chelation: BES shows negligible binding to essential divalent cations like Ca²⁺

and Mg²⁺ at typical concentrations.

High Solubility & Stability: It is highly soluble in aqueous solutions and chemically stable

under culture conditions.[5]

The properties of BES are summarized in the table below.

Property Value Reference

Molecular Formula C₆H₁₅NO₅S [5]

Molecular Weight 213.25 g/mol [5]

pKa (at 37°C) ~7.1 [3][4]

Effective Buffering Range pH 6.4 - 7.8 [6]

Recommended Concentration
10 - 25 mM (Empirically

Determined)
[1][2]

Recommended BES Concentration Ranges
The optimal concentration of BES is cell-line dependent and must be determined empirically. A

concentration that is too low will provide insufficient buffering, while a concentration that is too

high can introduce cytotoxicity and osmotic stress.[7] Based on data from similar zwitterionic

buffers like HEPES, a starting range of 10-25 mM is recommended for evaluation.[1][2]
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The following table provides a general guideline for optimizing BES concentration for common

mammalian cell lines.

Cell Line Type Typical Culture pH

Starting BES
Concentration
Range for
Optimization

Key Performance
Indicators to
Monitor

CHO (Chinese

Hamster Ovary)
7.2 - 7.6

10 mM, 15 mM, 20

mM, 25 mM

Viable Cell Density

(VCD), Specific

Productivity (qP),

Glycosylation Profile

HEK293 (Human

Embryonic Kidney)
7.2 - 7.4

10 mM, 15 mM, 20

mM, 25 mM

VCD, Transfection

Efficiency, Viral Titer /

Protein Yield

Hybridoma 7.2 - 7.4
10 mM, 15 mM, 20

mM, 25 mM

VCD, Monoclonal

Antibody (mAb) Titer,

Cell Viability

Note: It is crucial to validate the optimal concentration for your specific clone and process.

Concentrations exceeding 40 mM may be detrimental to cell health and should be approached

with caution.[1]

The Impact of pH on Cellular Signaling
Extracellular pH (pHe) fluctuations act as an environmental stressor that can trigger

intracellular signaling cascades, altering cell fate and function. One well-documented pathway

affected by pH stress is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Both

acidosis (low pHe) and alkalosis (high pHe) can induce the phosphorylation and activation of

p38 MAPK.[8][9][10] This activation can, in turn, influence transcription, cell cycle, and

apoptosis.[8] Utilizing a robust buffer like BES helps stabilize the extracellular pH, thereby

minimizing stress-induced signaling and enhancing experimental reproducibility.
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Caption: BES buffer stabilizes extracellular pH, mitigating stress-induced p38 MAPK pathway

activation.

Protocols
Protocol 1: Preparation of BES-Buffered Cell Culture
Medium
This protocol describes how to supplement a basal cell culture medium with a stock solution of

BES.

Materials:

Basal cell culture medium (e.g., DMEM/F12, CHO-SFM)

BES powder (Cell culture grade, e.g., Sigma-Aldrich B4554)

Water for Injection (WFI) or equivalent high-purity water

1 M NaOH solution (for pH adjustment)

Sterile 0.22 µm filter unit

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1324464?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sterile storage bottles

Procedure:

Prepare a 1 M BES Stock Solution:

Weigh 21.32 g of BES powder.

Add the powder to a beaker with ~80 mL of WFI water.

Stir until fully dissolved. The solution will be acidic.

Adjust the pH to 7.4 by slowly adding 1 M NaOH while monitoring with a calibrated pH

meter.

Once the pH is stable, transfer the solution to a graduated cylinder and add WFI water to a

final volume of 100 mL.

Sterilization:

Sterilize the 1 M BES stock solution by passing it through a 0.22 µm filter into a sterile

bottle.

Store the stock solution at 2-8°C, protected from light.

Supplementing the Medium:

To prepare 500 mL of medium with a final BES concentration of 20 mM, aseptically add 10

mL of the sterile 1 M BES stock solution to 490 mL of basal cell culture medium.

Mix gently by swirling the bottle.

The final medium is now ready for use.

Protocol 2: Determining Optimal BES Concentration for
a Specific Cell Line
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This protocol provides a framework for empirically determining the ideal BES concentration for

your cell line of interest.

Objective: To identify the BES concentration that provides maximum pH stability without

negatively impacting cell growth, viability, or product titer.

1. Prepare Media with
Varying BES Concentrations
(e.g., 0, 10, 15, 20, 25 mM)

2. Seed Shake Flasks
(or multi-well plates)

at identical cell density

3. Culture Cells under
Standard Conditions

(e.g., 7-14 days)

4. Daily Monitoring:
- Viable Cell Density (VCD)

- Viability (%)
- pH of Media

Daily Sampling

5. Endpoint Analysis:
- Final VCD & Viability

- Product Titer (e.g., IgG)
- Metabolite Analysis (Lactate)

Final Day

6. Analyze Data &
Select Optimal Concentration

Click to download full resolution via product page

Caption: Workflow for the empirical optimization of BES buffer concentration in cell culture.

Materials:
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Your mammalian cell line of interest (e.g., CHO-K1 producing a recombinant protein).

Basal medium (serum-free, chemically defined is recommended for consistency).

Sterile 1 M BES stock solution (from Protocol 1).

Shake flasks or multi-well plates.

Cell counter (e.g., Vi-CELL XR, NucleoCounter).

Blood gas analyzer or pH meter for media pH measurement.

Assay for quantifying protein product (e.g., ELISA, HPLC).

Metabolite analyzer (e.g., BioProfile FLEX2).

Procedure:

Media Preparation:

Prepare flasks of your basal medium supplemented with different final concentrations of

BES. A recommended test panel is: 0 mM (Control), 10 mM, 15 mM, 20 mM, and 25 mM.

Ensure all media lots are prepared from the same batch of basal medium and

supplements to minimize variability.

Cell Seeding:

Expand your cells in the control (0 mM BES) medium.

Seed triplicate shake flasks (or wells) for each BES concentration at an identical initial

viable cell density (e.g., 0.5 x 10⁶ cells/mL).

Culturing and Monitoring:

Incubate all cultures under standard conditions (e.g., 37°C, 8% CO₂, 120 RPM).

Take a daily aseptic sample from each culture to measure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Viable Cell Density (VCD) and percent viability.

pH of the culture supernatant.

Endpoint Analysis (e.g., Day 14 or when viability drops below 50%):

Perform final measurements for VCD and viability.

Harvest the supernatant by centrifugation.

Measure the concentration of your protein of interest (product titer).

(Optional but recommended) Measure key metabolites such as lactate and ammonia.

Data Analysis and Selection:

Plot the growth curves (VCD vs. time) and pH profiles for each condition.

Compare the peak VCD, culture duration (integral of viable cells over time), and final

product titer across all BES concentrations.

The optimal BES concentration will be the one that best maintains the pH within the target

range (e.g., 7.0-7.4) while supporting the highest cell growth and productivity without signs

of toxicity.

By following these guidelines and protocols, researchers can effectively implement BES buffer

to stabilize pH in their mammalian cell culture processes, leading to more robust and

reproducible results in both research and biopharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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